

Application Notes and Protocols: Linker Optimization for VHL Ligand 14 PROTACs

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Compound of Interest		
Compound Name:	VHL Ligand 14	
Cat. No.:	B12368601	Get Quote

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Introduction

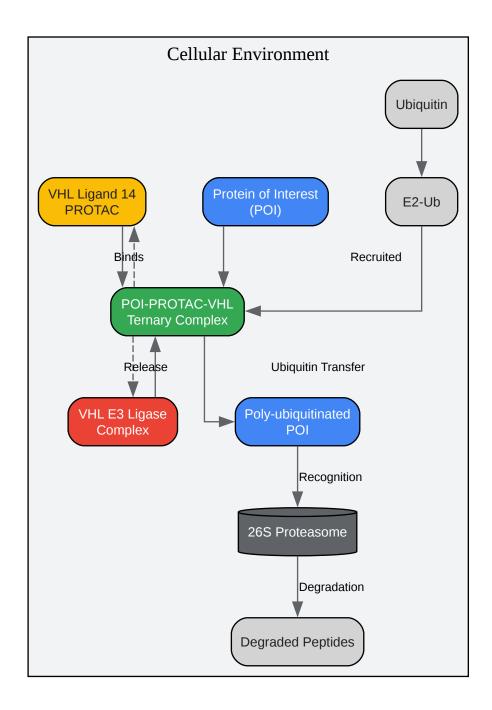
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is a frequently utilized component in PROTAC design due to its well-defined structure and the availability of potent ligands.

This document provides detailed application notes and protocols for the optimization of the linker component in PROTACs that utilize **VHL Ligand 14**. **VHL Ligand 14** (also known as Compound 11) is a ligand for VHL with a reported IC50 of 196 nM, and it has been incorporated into PROTACs for the degradation of targets such as the estrogen receptor α (ER α).[1] The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, degradation potency, and overall physicochemical properties.[2][3][4]

VHL-Mediated Protein Degradation Pathway

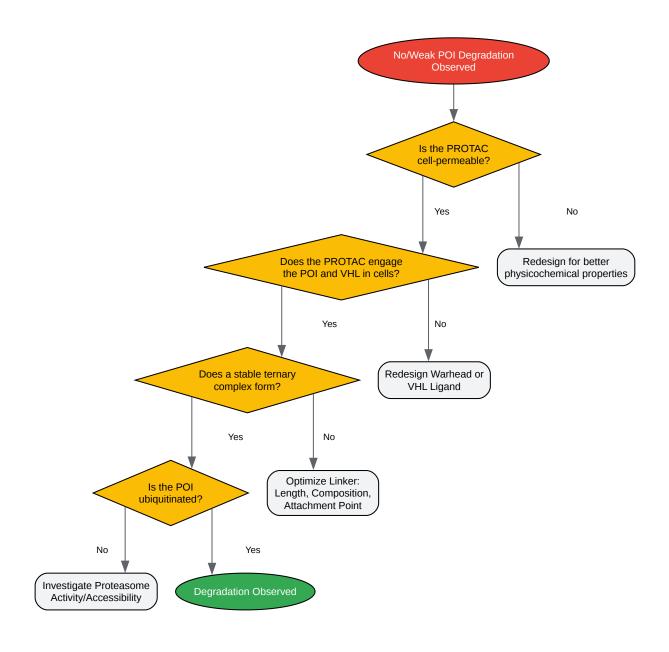
VHL-based PROTACs function by inducing the formation of a ternary complex between the POI and the VHL E3 ligase complex.[5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6] The PROTAC is then released to engage in another degradation cycle.











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